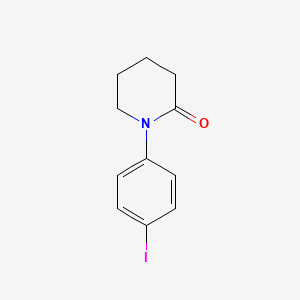

1-(4-Iodophenyl)piperidin-2-one

Overview

Description

The compound 1-(4-Iodophenyl)piperidin-2-one is a halogenated piperidine derivative that is of interest due to its potential applications in medicinal chemistry and as a radiolabeled probe for biological receptors. The presence of the iodine atom on the phenyl ring makes it a candidate for radioiodination, which can be used in in vivo imaging studies to track the distribution of σ receptors in the body .

Synthesis Analysis

The synthesis of halogenated piperidine derivatives, including those with iodophenyl groups, typically involves the construction of the piperidine ring followed by the introduction of the halogenated phenyl moiety. In the context of similar compounds, the synthesis can be achieved through heterocyclization reactions with amines using polymer-bound precursors , or through condensation reactions involving 1,3-dicarbonyl compounds and halogenated aldehydes in the presence of piperidine . These methods provide a pathway to synthesize a variety of substituted piperidin-4-one derivatives, which could be adapted to synthesize this compound.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been studied using X-ray diffraction structural analysis . The analysis of these structures provides insights into the conformation of the piperidine ring and its substituents, which is crucial for understanding the compound's interaction with biological targets. The dihedral angles between the piperidine ring and the phenyl moieties influence the overall shape of the molecule and, consequently, its biological activity .

Chemical Reactions Analysis

The reactivity of piperidine derivatives is influenced by the substituents on the piperidine ring. For instance, the presence of a cyano group can lead to further chemical transformations, such as alkylation reactions . The iodine substituent on the phenyl ring of this compound could undergo electrophilic aromatic substitution or be used in oxidative coupling reactions, expanding the chemical versatility of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated piperidine derivatives are determined by their functional groups and overall molecular structure. The log P values, which indicate lipophilicity, can be estimated using HPLC analysis and are important for predicting the compound's behavior in biological systems . The presence of halogen atoms, such as iodine, affects the compound's electron distribution, dipole moment, and potential interactions with biological targets. NMR spectroscopy can be used to assign 1H and 13C signals and to analyze the conformation of these molecules .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.) .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to inhibit proteins like serine/threonine-protein kinase b-raf .

Biochemical Pathways

Related compounds have been associated with the inhibition of blood coagulation factor xa , which suggests potential effects on coagulation pathways.

Action Environment

It’s worth noting that the compound is a light-yellow to yellow powder or crystals and is typically stored at room temperature , suggesting that it may be stable under standard laboratory conditions.

properties

IUPAC Name |

1-(4-iodophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDSTJMVOOOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625158 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

385425-15-0 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the gem-dichlorination of 1-(4-Iodophenyl)piperidin-2-one in Apixaban synthesis?

A1: The research paper describes a novel process for the synthesis of Apixaban, a potent anticoagulant. The gem-dichlorination of this compound with Thionyl chloride is a key step in this process []. This reaction likely introduces two chlorine atoms on the piperidin-2-one ring, creating a reactive intermediate that facilitates further transformations towards the final Apixaban molecule. While the exact mechanism and subsequent steps are not detailed in the provided abstract, this specific transformation highlights the importance of this compound as a building block in the synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)